2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[3-methylsulfonyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-10(2)14-18-15(25-19-14)13(8-9-26(3,23)24)20-16(21)11-6-4-5-7-12(11)17(20)22/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXYZWJFUVFDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.41 g/mol. The structure includes an isoindoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that similar compounds within the isoindoline family exhibit significant anticancer properties. For example, derivatives have shown high levels of antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) has employed a panel of approximately sixty cancer cell lines to assess the efficacy of such compounds using single-dose assays. Notably, compounds with similar structures have demonstrated mean GI50 (the concentration required to inhibit cell growth by 50%) values as low as 15.72 μM against certain cancer types, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Isoindoline Derivatives
| Compound Name | GI50 (μM) | Target Cell Line |
|---|---|---|
| Compound A | 15.72 | Non-small cell lung |
| Compound B | 22.15 | Prostate cancer DU-145 |
| Compound C | 27.71 | Ovarian cancer OVCAR-8 |
Antimicrobial Activity
In addition to anticancer properties, derivatives of isoindoline have also been tested for antimicrobial activity. For instance, compounds similar to the target molecule have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, with zones of inhibition measuring up to 18 mm in diameter . This suggests a potential application in treating infections caused by resistant strains.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 18 |
The biological activity of the compound may be attributed to its ability to interact with specific biological targets within cells:
- Cell Cycle Inhibition : Compounds similar in structure have been shown to disrupt the cell cycle in cancer cells by inhibiting key enzymes involved in DNA replication.
- Apoptosis Induction : Many isoindoline derivatives trigger apoptotic pathways in tumor cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Case Studies
A notable study evaluated the anticancer efficacy of a structurally related compound using a comprehensive approach involving both in vitro and in vivo models. The results indicated a significant reduction in tumor size in treated animals compared to controls, alongside minimal toxicity to normal tissues .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Isoindoline-1,3-dione Derivatives
Table 1: Substituent Effects on Isoindoline-1,3-dione Derivatives
Key Observations:
- Methylsulfonyl Group : The target compound’s sulfone group improves polarity and metabolic resistance compared to ’s analog, which lacks this group .
- Oxadiazole vs. Arylacryloyl : ’s derivatives (e.g., compound 3 with indole) prioritize π-π stacking via acryloyl groups, whereas the oxadiazole in the target compound may enhance hydrogen bonding or rigidity .
- Complexity vs. Simplicity : The piperidine-containing compound in has a higher molar mass (C₂₁H₂₄FN₇O₅S) and likely targets GPCRs, contrasting with the target compound’s simpler alkyl chain .
Table 2: Physicochemical Properties
Key Observations:
- Synthetic Accessibility : The target compound’s propyl-sulfone linker may require multi-step synthesis (e.g., oxidation of thioether to sulfone), whereas ’s analog is synthesized via straightforward alkylation .
- Solubility : The methylsulfonyl group in the target compound likely increases water solubility compared to ’s hydrophobic acryloyl derivatives .
Q & A
Q. What are the established synthetic routes for 2-(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?
The compound’s synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Condensation of amidoximes with isatoic anhydrides in dimethyl sulfoxide (DMSO) under basic conditions (e.g., NaOH) to form the isoindoline-dione core .
- Step 2 : Introduction of the 3-isopropyl-1,2,4-oxadiazole moiety via nucleophilic substitution or cyclization reactions. Intermediate purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied. For example, DMSO enhances solubility of intermediates, while controlled heating (reflux at 80–100°C) improves cyclization efficiency .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for methylsulfonyl groups) confirm substitution patterns .
- Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., m/z calculated for C₁₈H₂₀N₃O₅S: 400.12) .
Q. How can researchers ensure purity during synthesis, and what purification methods are recommended?
- Recrystallization : Use solvent pairs like DMF/ethanol to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., methylsulfonyl) lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Adjust substituents (e.g., isopropyl vs. phenyl) to optimize steric and electronic complementarity .
Q. How should researchers resolve contradictory bioactivity data across different assay systems?
- Orthogonal Assays : Combine enzymatic assays (e.g., IC₅₀ measurements) with cell-based viability tests (MTT assay) to distinguish direct target inhibition from off-target effects .
- Dose-Response Curves : Use non-linear regression to identify Hill slopes; steep slopes (nH >1) suggest cooperative binding, which may explain variability .
Q. What strategies mitigate solubility challenges in biological testing?
- Co-Solvents : Use DMSO (≤1% v/v) for in vitro studies. For in vivo, employ cyclodextrin-based formulations to enhance aqueous solubility.
- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetate) at the isoindoline-dione carbonyl to improve bioavailability .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C indicates solid-state stability).
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Methylsulfonyl groups may hydrolyze under strongly acidic/basic conditions .
Q. What experimental designs validate the role of the 1,2,4-oxadiazole moiety in target engagement?
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the oxadiazole ring and compare bioactivity.
- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) near the oxadiazole to capture target proteins in situ .
Methodological Considerations
Q. How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor?
- Kinase Profiling Panels : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo™ assays to measure inhibition.
- Cellular Phosphorylation Assays : Western blotting for phosphorylated downstream targets (e.g., ERK1/2) validates target modulation .
Q. What approaches confirm stereochemical integrity in chiral derivatives?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves to assign absolute configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
